Exogenium purga resin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Sterculia urens gum: , also known as gum karaya, is a natural gum exudate obtained from the Sterculia urens tree, which belongs to the Malvaceae family. This gum is a complex carbohydrate and is widely used in various industries due to its unique properties. It is native to India and has been introduced to other regions such as Burma. The gum is known for its high viscosity and ability to form gels, making it valuable in food, pharmaceutical, and other industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sterculia urens gum is primarily obtained through natural exudation from the tree bark. The gum is collected by making incisions or gashes in the bark, which causes the tree to exude the gum. This method, however, can be harmful to the tree if not done carefully. To improve gum yield and reduce harm to the tree, plant growth regulators like ethephon can be used .

Industrial Production Methods: Commercially, the gum is harvested by peeling, blazing, and making penetrative cuts on the tree bark. These methods can cause injury to the trees and may lead to tree loss. To address this, in vitro propagation techniques are being explored to conserve the species and ensure sustainable production .

Analyse Chemischer Reaktionen

Types of Reactions: Sterculia urens gum undergoes various chemical reactions, including deacetylation, which involves the removal of acetyl groups. This reaction improves the solubility of the gum in water by replacing acetyl groups with hydroxyl groups .

Common Reagents and Conditions: Deacetylation is typically carried out at varying temperatures and reaction times. The thermal properties of the gum change significantly after deacetylation, with the glass transition temperature appearing around 60°C .

Major Products Formed: The primary product formed from deacetylation is a more water-soluble form of the gum, which has enhanced thermal stability and structural properties .

Wissenschaftliche Forschungsanwendungen

Chemistry: Sterculia urens gum is used as a stabilizer, emulsifier, and thickener in various chemical formulations. It is also used in the preparation of zero-valent iron nanoparticles for environmental remediation .

Biology: The gum has been studied for its antioxidant and antimicrobial properties. It contains various secondary metabolites, phenolic content, and exhibits significant antioxidant activity .

Medicine: In the pharmaceutical industry, Sterculia urens gum is used in drug delivery systems, microencapsulation, and as a bulk laxative. It is also used in the preparation of denture fixative powders and bulk laxatives .

Industry: The gum is widely used in the food industry as an additive in ice creams, sauces, and beverages due to its emulsifying and thickening properties. It is also used in the textile and paper industries as a pulp binder .

Wirkmechanismus

Sterculia urens gum acts as a bulk-producing laxative by absorbing water and swelling in the intestine. This increase in bulk stimulates the gut to expel waste material. The gum’s high viscosity and gel-forming properties are key to its effectiveness in various applications .

Vergleich Mit ähnlichen Verbindungen

Gum tragacanth: Another natural gum exudate with similar emulsifying and thickening properties.

Gum arabic: Known for its excellent emulsifying properties and used in the food industry.

Guar gum: A galactomannan polysaccharide used as a thickening agent in food and industrial applications.

Uniqueness: Sterculia urens gum is unique due to its high viscosity and ability to form gels at low concentrations. It also has a higher molecular mass compared to other natural gums, making it particularly effective in applications requiring high viscosity and stability .

Eigenschaften

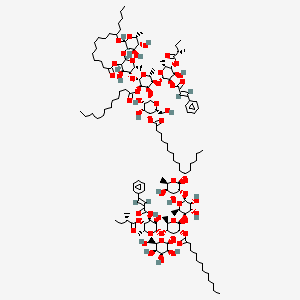

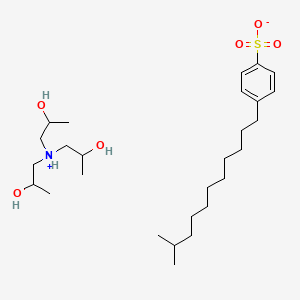

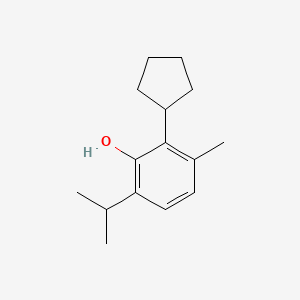

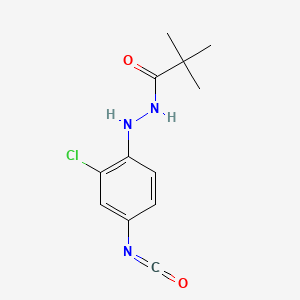

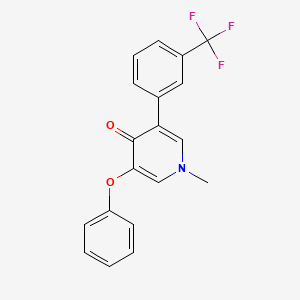

Molekularformel |

C144H232O52 |

|---|---|

Molekulargewicht |

2795.3 g/mol |

IUPAC-Name |

[(2R,3R,4R,5S,6S)-6-[(2R,3R,4R,5R,6S)-5-dodecanoyloxy-3-[(2S,3R,4R,5R,6R)-4-hydroxy-6-methyl-5-[(2S)-2-methylbutanoyl]oxy-3-[(E)-3-phenylprop-2-enoyl]oxyoxan-2-yl]oxy-2-methyl-6-[[(1R,3S,5R,6R,7R,8R,22R,24R,25R,26R)-7,25,26-trihydroxy-5,24-dimethyl-10-oxo-20-pentyl-2,4,9,21,23-pentaoxatricyclo[20.4.0.03,8]hexacosan-6-yl]oxy]oxan-4-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl] (11S)-11-[(2R,3R,4R,5R,6R)-3-[(2S,3R,4S,5R,6R)-5-[(2S,3R,4R,5R,6R)-3-dodecanoyloxy-5-[(2S,3R,4S,5S,6R)-3-hydroxy-6-methyl-5-[(2S)-2-methylbutanoyl]oxy-4-[(E)-3-phenylprop-2-enoyl]oxyoxan-2-yl]oxy-6-methyl-4-[(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxyhexadecanoate |

InChI |

InChI=1S/C144H232O52/c1-17-23-27-29-31-33-39-45-61-73-99(149)185-131-129(195-136-111(161)106(156)105(155)95(79-145)179-136)121(191-138-116(166)124(120(88(14)172-138)188-134(168)82(8)22-6)182-101(151)77-75-91-63-53-49-54-64-91)89(15)175-143(131)189-117-85(11)171-135(112(162)109(117)159)193-125-107(157)103(153)83(9)169-139(125)177-93(67-51-25-19-3)69-57-43-37-35-41-47-59-71-97(147)181-123-96(80-146)180-137(113(163)110(123)160)196-130-122(192-141-127(184-102(152)78-76-92-65-55-50-56-66-92)114(164)118(86(12)173-141)187-133(167)81(7)21-5)90(16)176-144(132(130)186-100(150)74-62-46-40-34-32-30-28-24-18-2)190-119-87(13)174-142-128(115(119)165)183-98(148)72-60-48-42-36-38-44-58-70-94(68-52-26-20-4)178-140-126(194-142)108(158)104(154)84(10)170-140/h49-50,53-56,63-66,75-78,81-90,93-96,103-132,135-146,153-166H,17-48,51-52,57-62,67-74,79-80H2,1-16H3/b77-75+,78-76+/t81-,82-,83+,84+,85+,86+,87+,88+,89+,90+,93-,94?,95+,96+,103-,104-,105-,106-,107+,108+,109-,110+,111-,112+,113-,114+,115+,116+,117-,118-,119-,120-,121+,122+,123-,124-,125+,126+,127+,128+,129+,130+,131+,132+,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-/m0/s1 |

InChI-Schlüssel |

FQYZTZXSIFWAPT-LSNGAHAASA-N |

Isomerische SMILES |

CCCCCCCCCCCC(=O)O[C@@H]1[C@@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H](O[C@H]([C@@H]([C@@H]2O)O)O[C@@H]3[C@@H]([C@H]([C@H](O[C@H]3O[C@@H](CCCCC)CCCCCCCCCC(=O)O[C@H]4[C@H](O[C@H]([C@H]([C@H]4O)O)O[C@@H]5[C@@H]([C@H](O[C@H]([C@@H]5OC(=O)CCCCCCCCCCC)O[C@H]6[C@H](O[C@@H]7[C@@H]([C@@H]6O)OC(=O)CCCCCCCCCC(O[C@H]8[C@H](O7)[C@@H]([C@H]([C@H](O8)C)O)O)CCCCC)C)C)O[C@H]9[C@@H]([C@@H]([C@H]([C@H](O9)C)OC(=O)[C@@H](C)CC)O)OC(=O)/C=C/C1=CC=CC=C1)CO)C)O)O)C)C)O[C@H]1[C@@H]([C@@H]([C@H]([C@H](O1)C)OC(=O)[C@@H](C)CC)OC(=O)/C=C/C1=CC=CC=C1)O)O[C@H]1[C@H]([C@H]([C@H]([C@H](O1)CO)O)O)O |

Kanonische SMILES |

CCCCCCCCCCCC(=O)OC1C(C(C(OC1OC2C(OC(C(C2O)O)OC3C(C(C(OC3OC(CCCCC)CCCCCCCCCC(=O)OC4C(OC(C(C4O)O)OC5C(C(OC(C5OC(=O)CCCCCCCCCCC)OC6C(OC7C(C6O)OC(=O)CCCCCCCCCC(OC8C(O7)C(C(C(O8)C)O)O)CCCCC)C)C)OC9C(C(C(C(O9)C)OC(=O)C(C)CC)O)OC(=O)C=CC1=CC=CC=C1)CO)C)O)O)C)C)OC1C(C(C(C(O1)C)OC(=O)C(C)CC)OC(=O)C=CC1=CC=CC=C1)O)OC1C(C(C(C(O1)CO)O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-Chloro-4-nitrophenyl)azo]-N-[2-(dodecyloxy)ethyl]-N-ethyl-aniline](/img/structure/B15180070.png)